N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-naphthamide is a complex organic compound that features a triazole ring, a piperidine ring, and a naphthamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-naphthamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Formation of the Naphthamide Group: This step involves the reaction of a naphthoic acid derivative with an amine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-naphthamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-naphthamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring, for example, is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- 4-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- 4-methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide
Uniqueness
N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-naphthamide is unique due to the presence of the naphthamide group, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2/c31-24(20-11-10-18-6-4-5-7-19(18)16-20)26-21-12-14-29(15-13-21)25(32)23-17-30(28-27-23)22-8-2-1-3-9-22/h1-11,16-17,21H,12-15H2,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDZNJOSMSTNEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC3=CC=CC=C3C=C2)C(=O)C4=CN(N=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.